

Spectroscopic Analysis of α -Bromo Ketones: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-1-(4-morpholinophenyl)ethanone
Cat. No.:	B1273728

[Get Quote](#)

For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of synthetic intermediates is paramount. This guide provides a comparative analysis of the spectroscopic data for **2-Bromo-1-(4-morpholinophenyl)ethanone** and its structural analogs. While experimental spectroscopic data for **2-Bromo-1-(4-morpholinophenyl)ethanone** is not readily available in public databases, we present the data for its immediate precursor, 4'-Morpholinoacetophenone, and a range of substituted α -bromo acetophenones to provide a valuable reference for spectral interpretation and characterization.

Characterization of the Precursor: 4'-Morpholinoacetophenone

The synthesis of **2-Bromo-1-(4-morpholinophenyl)ethanone** typically proceeds via the bromination of 4'-Morpholinoacetophenone. A comprehensive spectroscopic analysis of this precursor is essential for verifying its identity and purity before proceeding with the synthesis.

Below is a summary of the available spectroscopic data for 4'-Morpholinoacetophenone.

Spectroscopic Technique	Data Summary
¹ H NMR	Data available on SpectraBase[1]
¹³ C NMR	Data available on SpectraBase[1]
FTIR	Data available on SpectraBase[1]
Mass Spectrometry (GC-MS)	Data available on SpectraBase[1][2]

Comparative Spectroscopic Data of Substituted 2-Bromo-1-phenylethanones

To aid researchers in the characterization of **2-Bromo-1-(4-morpholinophenyl)ethanone**, this section provides a comparative analysis of ¹H and ¹³C NMR data for a series of structurally related 2-bromo-1-phenylethanone derivatives. These compounds share the core α -bromo ketone-phenyl scaffold, with variations in the para-substituent on the phenyl ring. The data presented here is sourced from the supporting information of a research article.[3]

¹H NMR Data Comparison

The ¹H NMR spectra of these compounds are characterized by a singlet for the α -bromomethylene protons (CH₂Br) and signals in the aromatic region corresponding to the substituted phenyl ring. The chemical shift of the CH₂Br protons is typically observed around 4.4 ppm.

Compound	Aromatic Protons (ppm)	CH ₂ Br Protons (ppm)	Other Protons (ppm)
2-bromo-1-(4-chlorophenyl)ethanone	7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H)	4.42 (s, 2H)	
2-bromo-1-(4-bromophenyl)ethanone	7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H)	4.12 (s, 2H)	
2-bromo-1-(4-iodophenyl)ethanone	7.87 (d, J = 8.4 Hz, 2H), 7.69 (d, J = 8.4 Hz, 2H)	4.40 (s, 2H)	
2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone	8.11 (d, J = 8.0 Hz, 2H), 7.78 (d, J = 8.0 Hz, 2H)	4.47 (s, 2H)	

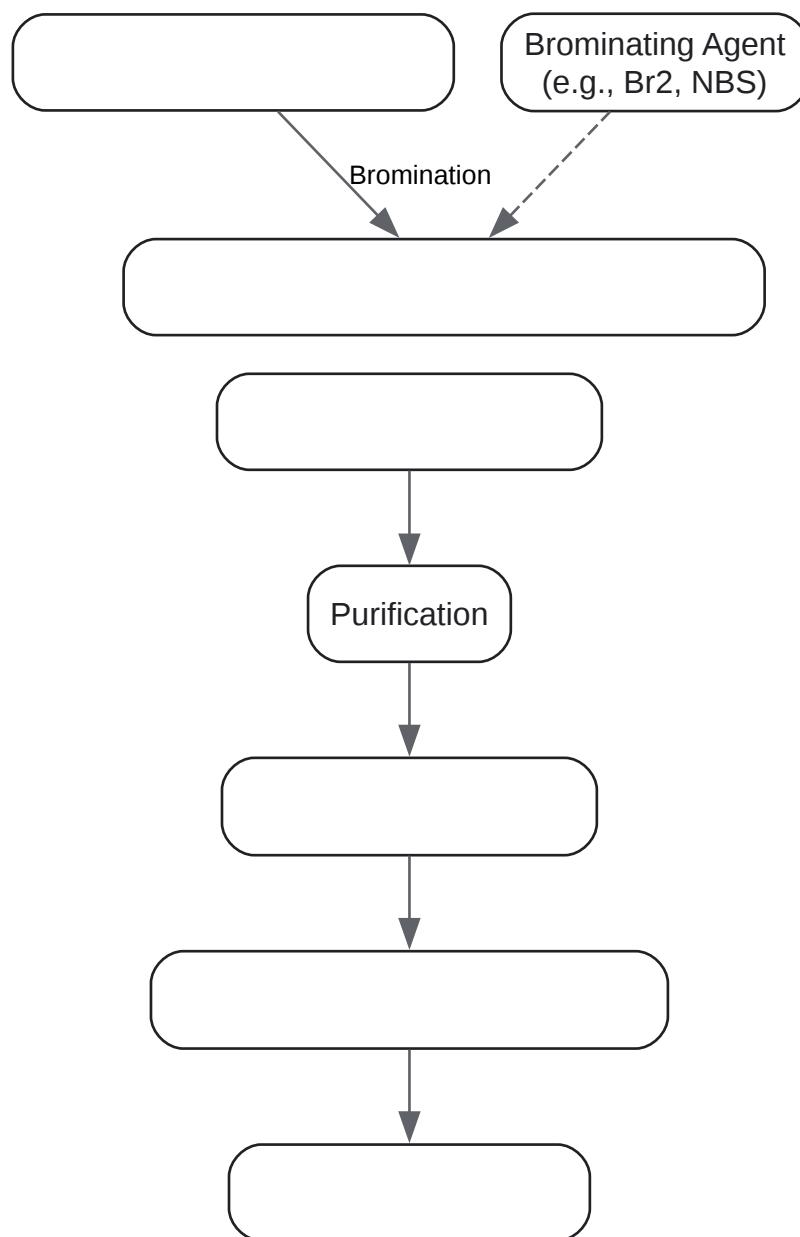
¹³C NMR Data Comparison

The ¹³C NMR spectra of these compounds show a characteristic signal for the carbonyl carbon (C=O) in the range of 190-194 ppm and a signal for the α -bromomethylene carbon (CH₂Br) around 30-35 ppm.

Compound	C=O (ppm)	Aromatic Carbons (ppm)	CH ₂ Br (ppm)
2-bromo-1-(4-chlorophenyl)ethanone	190.2	140.5, 132.2, 130.3, 129.2	30.4
2-bromo-1-(4-bromophenyl)ethanone	190.4	132.6, 132.2, 130.4, 129.3	30.4
2-bromo-1-(4-iodophenyl)ethanone	190.8	138.3, 133.3, 130.3, 102.3	30.4
2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone	190.4	136.5, 135.1 (q, J = 32.2 Hz), 129.3, 125.9 (q, J = 3.8 Hz), 123.3 (q, J = 271.8 Hz)	30.3

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented in this guide. Specific parameters may vary depending on the instrument and experimental conditions.


Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are generally acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The mass-to-charge ratio (m/z) of the fragmented ions is recorded.

Visualizing the Synthetic Pathway

The synthesis of **2-Bromo-1-(4-morpholinophenyl)ethanone** from 4'-Morpholinoacetophenone is a key transformation. The following diagram illustrates this synthetic workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of α -Bromo Ketones: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273728#spectroscopic-data-for-2-bromo-1-4-morpholinophenyl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

